![molecular formula C21H19FN4O2S B417242 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B417242.png)
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is a complex organic compound that features a combination of fluorophenyl, furyl, thiazolyl, and piperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 4-fluorobenzaldehyde with 2-furylmethyl ketone to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole derivative with piperazine and propanenitrile under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
化学反応の分析
Types of Reactions
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Materials Science:
作用機序
The mechanism of action of 3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole ring is known to interact with various biological targets, while the fluorophenyl group enhances binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but differs in the core structure.
2,4-Disubstituted thiazoles: Similar thiazole ring but different substituents.
Uniqueness
3-{4-[(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is unique due to its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications .
特性
分子式 |
C21H19FN4O2S |
|---|---|
分子量 |
410.5g/mol |
IUPAC名 |
3-[4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C21H19FN4O2S/c22-16-4-2-15(3-5-16)18-7-6-17(28-18)14-19-20(27)24-21(29-19)26-12-10-25(11-13-26)9-1-8-23/h2-7,14H,1,9-13H2/b19-14+ |
InChIキー |
SYBKSMSMQLCVAZ-XMHGGMMESA-N |
SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
異性体SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2 |
正規SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B417164.png)
![4-Isopropenyl-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B417166.png)
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)
![1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene](/img/structure/B417168.png)
![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)
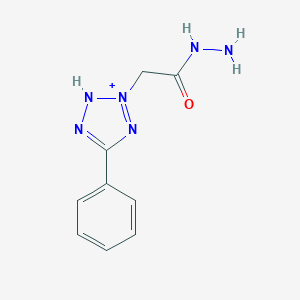
![ETHYL 6-METHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B417174.png)
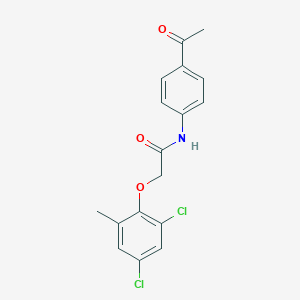
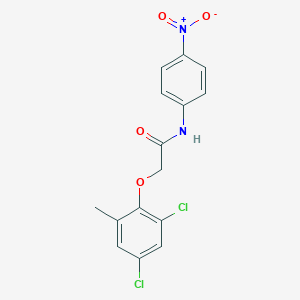
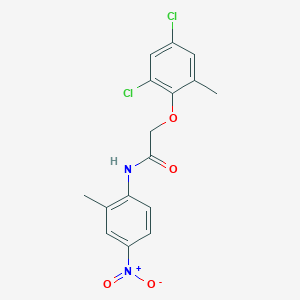
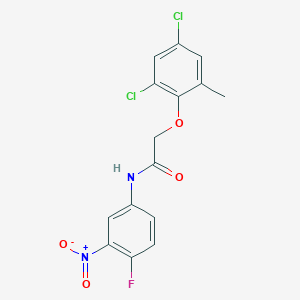
![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
